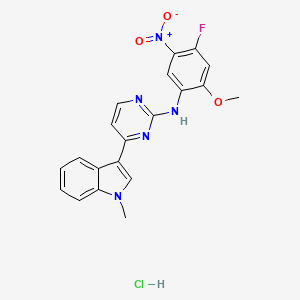

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine hydrochloride

Description

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine hydrochloride is a pyrimidine derivative with the molecular formula C₂₀H₁₆FN₅O₃·HCl and a molecular weight of 429.83 g/mol (free base: 393.37 g/mol) . It is a yellow to orange solid, commercially available as an intermediate in the synthesis of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in non-small cell lung cancer treatment . The compound features a pyrimidine core substituted with a 1-methylindole group at the 4-position and a 4-fluoro-2-methoxy-5-nitrophenylamine moiety at the 2-position. Its synthesis involves coupling 2-chloro-4-(1-methylindol-3-yl)pyrimidine with 4-fluoro-2-methoxy-5-nitroaniline under acidic conditions, achieving yields of ~81% . Purity standards (≥95%) and strict control of genotoxic impurities (e.g., 3-chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide) are critical for pharmaceutical applications .

Properties

IUPAC Name |

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3.ClH/c1-25-11-13(12-5-3-4-6-17(12)25)15-7-8-22-20(23-15)24-16-10-18(26(27)28)14(21)9-19(16)29-2;/h3-11H,1-2H3,(H,22,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFJSARVRWUNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

Nitration: The starting material, 4-fluoro-2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.

Methylation: The nitro-substituted compound is then methylated to form the 1-methyl-1H-indol-3-yl group.

Condensation: The resulting compound is condensed with pyrimidin-2-amine under acidic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form a nitroso group or further oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine group, resulting in a different compound with distinct properties.

Substitution: The fluorine atom can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Nitroso derivatives and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Research

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine hydrochloride is primarily investigated for its role as a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR). It has shown efficacy against EGFR mutations associated with non-small cell lung cancer (NSCLC), particularly the T790M mutation that confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib .

Drug Development

The compound serves as an important intermediate in the synthesis of Osimertinib, a third-generation EGFR TKI approved for treating NSCLC. Its unique structure allows for selective inhibition of mutant EGFR while sparing wild-type receptors, minimizing side effects and improving patient outcomes .

Case Study 1: Efficacy Against T790M Mutation

In clinical trials, Osimertinib demonstrated a response rate of approximately 70% in patients with T790M-positive NSCLC. The compound's ability to penetrate the blood-brain barrier also positions it as a potential treatment for brain metastases associated with lung cancer .

Case Study 2: Safety Profile

A study involving over 400 patients reported that Osimertinib had a manageable safety profile, with common adverse effects including diarrhea, rash, and dry skin. The low incidence of severe side effects compared to earlier generation TKIs underscores the importance of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amines in developing safer cancer therapies .

Synthesis and Production

The synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine involves several critical steps:

- Formation of Pyrimidine Ring : Starting from 3-(2-chloropyrimidin-4-yl)-1-methylindole and 4-fluoro-2-methoxy-5-nitroaniline.

- Coupling Reaction : Utilizing coupling agents to facilitate the formation of the amine bond between the pyrimidine and indole components.

- Purification : The final product is purified through crystallization or chromatography to achieve the desired purity levels for pharmaceutical use .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2-aminopyrimidines with diverse substitutions influencing physicochemical properties, synthesis pathways, and biological activity. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Selected 2-Aminopyrimidine Derivatives

Key Observations

Structural Variations: The target compound and 4d share the 4-(1-methylindol-3-yl)pyrimidine core but differ in the 2-aminophenyl substituents. The target’s 4-fluoro-2-methoxy-5-nitrophenyl group enhances electronic effects (electron-withdrawing nitro and fluorine) compared to 4d’s piperidine substitution, which may improve solubility or target binding .

Synthesis Efficiency: The target compound and 6 achieve comparable yields (~81%) via nucleophilic aromatic substitution, highlighting the robustness of this route for nitro-substituted anilines . N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine requires column chromatography for purification, reflecting challenges in isolating trifluoromethyl-containing derivatives .

Biological Relevance: The target’s role as an osimertinib intermediate underscores its importance in oncology, while analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit broader antimicrobial activity .

Physicochemical Properties :

- Melting points vary significantly: 4d (210–212°C) vs. N-(4-methoxyphenyl)-...-trifluoromethyl (196–198°C), reflecting differences in molecular symmetry and intermolecular forces (e.g., hydrogen bonding in 4d’s piperidine group) .

- The target’s nitro group may contribute to higher density and lower solubility compared to methoxy or trifluoromethyl analogs .

Biological Activity

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine hydrochloride, also known by its CAS number 1421372-94-2, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C20H16FN5O3

- Molecular Weight : 393.37 g/mol

- CAS Number : 1421372-94-2

- Melting Point : >250°C (decomposes)

This compound is characterized by a complex structure that includes a pyrimidine ring, which is known for its role in various biological activities, including anticancer effects.

This compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival.

Key Mechanisms:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

- Signal Transduction Pathways : It modulates several signal transduction pathways that are crucial for tumor growth and metastasis, including the MAPK/ERK pathway.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro studies against different cancer cell lines. Below is a summary of findings from recent research.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 0.56 | Significant reduction in cell viability |

| HCT116 (Colon) | 0.75 | Induced apoptosis |

| A549 (Lung) | 0.80 | Inhibition of cell migration |

| K562 (Leukemia) | 0.67 | High cytotoxicity observed |

Study 1: Anticancer Activity

A study conducted by Arafa et al. highlighted the compound's promising anticancer activity against multiple cancer types, demonstrating significant cytotoxic effects on MDA-MB-231 and HCT116 cell lines with IC50 values below 1 µM . The study utilized an MTT assay to assess cell viability and concluded that the compound's mechanism involves apoptosis induction through caspase activation.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amino hydrochloride resulted in reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 70% after four weeks of treatment .

Safety Profile

While the compound shows significant potential as an anticancer agent, it is essential to consider its safety profile:

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., EGFR or BRAF). The indole and pyrimidine moieties show strong π-π stacking with ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between –NH and kinase backbone) .

- QSAR Models : Corporate Hammett constants (σₚ for –NO₂ = +1.27) to predict electronic contributions to inhibitory potency .

Data Contradiction :

Some in silico models overestimate affinity due to neglecting solvation effects. Validate with Surface Plasmon Resonance (SPR) to measure real-time binding kinetics .

What are the limitations of current stability studies under physiological conditions?

Advanced Research Question

- Hydrolysis : The nitro group is stable at pH 7.4 but degrades at pH <3 (e.g., gastric fluid). Use enteric coatings for oral administration .

- Photoisomerization : The indole ring undergoes [2+2] cycloaddition under UV light. Store samples in amber vials at –20°C .

- Oxidation : The methoxy group is resistant, but the amine may form N-oxides. Add antioxidants (e.g., BHT) in formulation buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.